![molecular formula C16H20N4O B7472000 (1-Benzyltriazol-4-yl)-(4-methylpiperidin-1-yl)methanone](/img/structure/B7472000.png)
(1-Benzyltriazol-4-yl)-(4-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyltriazol-4-yl)-(4-methylpiperidin-1-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using various methods, including the Mannich reaction and the Kabachnik-Fields reaction.
Mechanism of Action
The mechanism of action of (1-Benzyltriazol-4-yl)-(4-methylpiperidin-1-yl)methanone is not fully understood. However, studies have shown that the compound interacts with various receptors in the body, including the GABA-A receptor and the opioid receptor. This interaction is believed to be responsible for the compound's anticonvulsant, analgesic, and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that (1-Benzyltriazol-4-yl)-(4-methylpiperidin-1-yl)methanone exhibits several biochemical and physiological effects. The compound has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to exhibit excellent corrosion inhibition properties.
Advantages and Limitations for Lab Experiments
One advantage of (1-Benzyltriazol-4-yl)-(4-methylpiperidin-1-yl)methanone is its potential use as a drug for the treatment of various diseases. Another advantage is its potential use as a corrosion inhibitor in the oil and gas industry. However, one limitation of the compound is that its mechanism of action is not fully understood, which makes it difficult to develop it as a drug.
Future Directions
There are several future directions for the research of (1-Benzyltriazol-4-yl)-(4-methylpiperidin-1-yl)methanone. One area of research is the development of the compound as a drug for the treatment of various diseases. Another area of research is the development of the compound as a corrosion inhibitor for the oil and gas industry. Additionally, further studies are needed to fully understand the compound's mechanism of action, which will aid in its development as a drug.
Synthesis Methods
The synthesis of (1-Benzyltriazol-4-yl)-(4-methylpiperidin-1-yl)methanone has been achieved using various methods. One such method is the Mannich reaction, which involves the condensation of an amine, an aldehyde, and a ketone. In this case, benzylamine, 4-methylpiperidine, and 4-formyl-1H-1,2,4-triazole are used as starting materials. The reaction is carried out in the presence of a catalyst such as para-toluene sulfonic acid (PTSA) and results in the formation of the desired product.
Another method that has been used for the synthesis of (1-Benzyltriazol-4-yl)-(4-methylpiperidin-1-yl)methanone is the Kabachnik-Fields reaction. This method involves the reaction of an amine, an aldehyde, and a phosphite. In this case, benzylamine, 4-methylpiperidine, and dimethyl phosphite are used as starting materials. The reaction is carried out in the presence of a catalyst such as triethylamine and results in the formation of the desired product.
Scientific Research Applications
(1-Benzyltriazol-4-yl)-(4-methylpiperidin-1-yl)methanone has been the subject of several scientific research studies due to its potential applications in various fields. One area of research has been in the field of medicinal chemistry, where the compound has been studied for its potential use as a drug. Studies have shown that the compound exhibits anticonvulsant, analgesic, and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Another area of research has been in the field of materials science, where the compound has been studied for its potential use as a corrosion inhibitor. Studies have shown that the compound exhibits excellent corrosion inhibition properties, making it a potential candidate for use in the oil and gas industry.
properties
IUPAC Name |
(1-benzyltriazol-4-yl)-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-13-7-9-19(10-8-13)16(21)15-12-20(18-17-15)11-14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHORHPGPTYFFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(N=N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzyltriazol-4-yl)-(4-methylpiperidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.